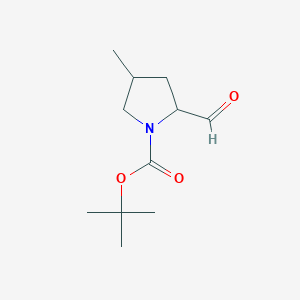

Tert-butyl 2-formyl-4-methylpyrrolidine-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

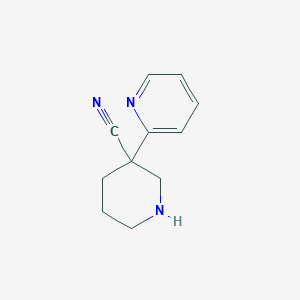

Tert-butyl 2-formyl-4-methylpyrrolidine-1-carboxylate is a chemical compound that serves as an important intermediate in the synthesis of various pharmaceuticals and organic molecules. The compound features a pyrrolidine ring, which is a common motif in many biologically active compounds, and the tert-butyl group is a common protecting group in organic synthesis.

Synthesis Analysis

The synthesis of related tert-butyl carboxylate compounds has been demonstrated through various methods. For instance, the preparation of methyl (1R,2S,5S)- and (1S,2R,5R)-2-amino-5-tert-butyl-cyclopentane-1-carboxylates was achieved by kinetic resolution of methyl (RS)-5-tert-butyl-cyclopentene-1-carboxylate, which shows the potential for synthesizing enantiomerically enriched compounds . Similarly, (3S,4S)-3-(tert-Butoxycarbonyl)amino-4-methylpyrrolidine was synthesized from L-aspartic acid, indicating that amino acids can be starting materials for such syntheses . These methods highlight the versatility and the potential for creating complex structures from simpler precursors.

Molecular Structure Analysis

The molecular structure of tert-butyl carboxylate derivatives often includes a pyrrolidine or cyclopentane ring, which can be modified to introduce various functional groups. The presence of the tert-butyl group is significant as it can serve as a protecting group for carboxylic acids, aiding in the synthesis of more complex molecules. The structure of these compounds can be elucidated using techniques such as NMR spectroscopy, as demonstrated by the use of O-tert-Butyltyrosine as an NMR tag for high-molecular-weight systems .

Chemical Reactions Analysis

Tert-butyl carboxylate compounds participate in a variety of chemical reactions. For example, the hydroformylation of a (2R)-2-tert-butyl-Δ^4-1,3-oxazoline derivative resulted in high diastereoselectivities, indicating that these compounds can be used to synthesize chiral amino acid derivatives . Additionally, the synthesis of tert-butyl 4-formyl-3,6-dihydropyridine-1(2H)-carboxylate, an intermediate for anticancer drugs, involved nucleophilic substitution, oxidation, halogenation, and elimination reactions . These reactions underscore the reactivity and utility of tert-butyl carboxylate derivatives in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl carboxylate derivatives, such as boiling points, solubility, and stability, can be influenced by the presence of the tert-butyl group and the overall molecular structure. Gas-liquid chromatography and mass spectral analysis of carboxylates as their tert-butyldimethylsilyl derivatives have been used to separate and quantify various carboxylic acids, demonstrating the analytical techniques available for characterizing these compounds . The tert-butyl group's steric bulk and hydrophobicity can affect the compound's behavior in chemical reactions and its solubility in different solvents.

Applications De Recherche Scientifique

Synthesis and Chemical Transformations

- Tert-butyl 2-formyl-4-methylpyrrolidine-1-carboxylate and related compounds are used as intermediates in the synthesis of homochiral amino acid derivatives, which are of considerable synthetic value (Kollár & Sándor, 1993).

- The compound serves as a precursor in synthesizing N-Boc protected oxazolidines from L-Serine, important for creating medicinally significant candidates (Khadse & Chaudhari, 2015).

- It is used as an intermediate for small molecule anticancer drugs, demonstrating its significance in medicinal chemistry (Zhang et al., 2018).

Chiral Auxiliary and Stereoselective Synthesis

- This compound analogs are used in chiral auxiliary applications and stereoselective syntheses, enhancing the production of enantiomerically pure compounds (Studer et al., 1995).

Medicinal Chemistry and Drug Development

- Derivatives of this compound are significant in medicinal chemistry, especially as synthons for dipeptidyl peptidase IV inhibitors and other pharmacologically active compounds (Singh & Umemoto, 2011).

Anticorrosive Properties

- Some derivatives of this compound have been studied for their anticorrosive behavior on metals, indicating its utility in material science (Praveen et al., 2021).

Safety and Hazards

The safety information available indicates that Tert-butyl 2-formyl-4-methylpyrrolidine-1-carboxylate may cause skin irritation, serious eye damage, and may be harmful if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Mécanisme D'action

Pharmacokinetics

The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would depend on various factors including its chemical structure, solubility, stability, and the route of administration. For instance, its predicted density is 1.102±0.06 g/cm3 , and its predicted boiling point is 286.2±33.0 °C .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, its stability could be affected by temperature given its predicted boiling point .

Propriétés

IUPAC Name |

tert-butyl 2-formyl-4-methylpyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO3/c1-8-5-9(7-13)12(6-8)10(14)15-11(2,3)4/h7-9H,5-6H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAYNQPVPECFGBT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(N(C1)C(=O)OC(C)(C)C)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Oxo-3-[3-(trifluoromethyl)phenyl]-3,4-dihydro-1-phthalazinecarboxamide](/img/structure/B2502218.png)

![N-(6-methyl[1,2]oxazolo[5,4-b]pyridin-3-yl)-2,2-diphenylacetamide](/img/structure/B2502224.png)

![N-[4-(2-chloroethylsulfanylsulfonyl)phenyl]acetamide](/img/structure/B2502227.png)

![4-[[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]-3,5-dimethyl-1,2-oxazole](/img/structure/B2502232.png)

![(3-Chloro-5-methoxyphenyl)-[2-[3-(trifluoromethyl)phenyl]morpholin-4-yl]methanone](/img/structure/B2502238.png)